Dibenzoylacetylene
Overview
Description
Synthesis Analysis
The synthesis of complex molecules related to dibenzoylacetylene has been explored through various innovative methods. One approach involves the ICl-promoted cyclization of bis(biaryl)acetylenes, followed by Mizoroki-Heck coupling to produce functionalized dibenzo[g,p]chrysenes . Another method reported is the Pd-catalyzed cascade crossover annulation of o-alkynylarylhalides and diarylacetylenes, which leads to the formation of dibenzo[a,e]pentalenes . Additionally, a C–H activation route has been established for the annulation of arylacetylenes, promoted by PdCl2–AgOTf–o-chloranil, to yield dibenzo[a,e]pentalene structures .
Molecular Structure Analysis
The molecular structures of dibenzoylacetylene derivatives are complex and can be influenced by the nature of the substituents and the synthetic pathways employed. For instance, the ipso-cyclization approach can extend to the preparation of dibenzo[g,p]chrysenes, which are polycyclic aromatic hydrocarbons with potential applications in organic electronics . The dibenzo[a,e]pentalenes synthesized through Pd-catalyzed reactions exhibit a strong substituent effect on the energy levels of their highest occupied molecular orbitals (HOMO) and
Scientific Research Applications
1. Synthesis of Non-Aromatic Pyrroles
- Summary of the Application: Dibenzoylacetylene is used in the synthesis of non-aromatic pyrroles. The reaction of 3,3-diaminoacrylonitriles with DMAD and 1,2-dibenzoylacetylene was studied .
- Methods of Application: The direction of the reaction depends on the structure both of acetylene and of diaminoacrylonitrile . In the reaction of DMAD with acrylonitriles bearing a monosubstituted amidine group, 1-substituted 5-amino-2-oxo-pyrrole-3 (2 H )ylidenes are formed . On the other hand, a similar reaction of acrylonitriles containing the N, N -dialkylamidine group affords 1- NH -5-aminopyrroles .
- Results or Outcomes: In both cases, pyrroles containing two exocyclic double bonds are formed in high yields . A radically different type of pyrroles containing one exocyclic C=C bond and sp 3 hybrid carbon in the cycle is formed in reactions of 3,3-diaminoacrylonitriles with 1,2-diaroylacetylenes .
2. Cyclodimerization of Dibenzoylacetylene
- Summary of the Application: Dibenzoylacetylene has been found to be cyclodimerized and rearranged thermally .
- Methods of Application: The cyclodimerization and rearrangement of dibenzoylacetylene is a thermal process . Similar products have been obtained from the bis- para - chloro and bis- para -bromo benzoyl acetylenes .
- Results or Outcomes: The proposed structure which we believe proceeds via a cyclobutadiene intermediate is shown in the figure .
Safety And Hazards
Dibenzoylacetylene is classified as a short-term (acute) aquatic hazard (Category 1), H400 and a long-term (chronic) aquatic hazard (Category 1), H410 . It is very toxic to aquatic life with long-lasting effects. Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Future Directions
properties
IUPAC Name |
1,4-diphenylbut-2-yne-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O2/c17-15(13-7-3-1-4-8-13)11-12-16(18)14-9-5-2-6-10-14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCJVQFFSUNDMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281135 | |
Record name | Dibenzoylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzoylacetylene | |
CAS RN |
1087-09-8 | |
Record name | Dibenzoylacetylene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dibenzoylacetylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00281135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Diphenyl-2-butyne-1,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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